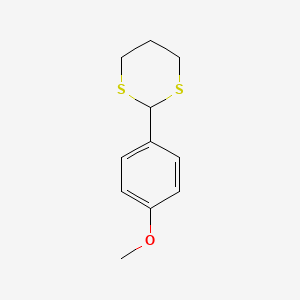2-(4-Methoxyphenyl)-1,3-dithiane
CAS No.: 24588-72-5
Cat. No.: VC3833550
Molecular Formula: C11H14OS2
Molecular Weight: 226.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24588-72-5 |
|---|---|
| Molecular Formula | C11H14OS2 |
| Molecular Weight | 226.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-1,3-dithiane |
| Standard InChI | InChI=1S/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3 |
| Standard InChI Key | INEZXIFHJBJBRB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2SCCCS2 |
| Canonical SMILES | COC1=CC=C(C=C1)C2SCCCS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered 1,3-dithiane ring with sulfur atoms at positions 1 and 3. The 4-methoxyphenyl group is attached to the central carbon (C2) of the dithiane ring. This configuration creates a planar aromatic system conjugated with the electron-rich dithiane moiety, influencing its electronic properties and reactivity .
Table 1: Key Physicochemical Properties
The methoxy group enhances solubility in polar organic solvents, while the dithiane ring contributes to stability under acidic conditions .
Synthesis and Optimization
Conventional Synthetic Routes
The most widely used method involves the acid-catalyzed thioacetalization of 4-methoxybenzaldehyde with 1,3-propanedithiol. This one-pot reaction proceeds via nucleophilic attack of the dithiol on the carbonyl group, followed by cyclization :
Table 2: Synthesis Yields Under Varied Conditions
Microwave-assisted solvent-free methods have emerged as eco-friendly alternatives, reducing reaction times from hours to minutes while maintaining high yields .
Industrial-Scale Production
Industrial protocols optimize for cost and purity:
-
Continuous Flow Reactors: Enable precise control over reaction parameters, minimizing byproducts.
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical applications .
Reactivity and Functionalization
Oxidation and Reduction
The dithiane ring undergoes selective transformations:
-
Oxidation: Treatment with m-CPBA or HO yields sulfoxides or sulfones, altering electronic properties for further coupling reactions .
-
Reduction: LiAlH cleaves the C–S bonds, generating thiols or thioethers useful in polymer chemistry .
Nucleophilic Substitution
The methoxy group participates in demethylation reactions. For example, BBr in DCM selectively removes the methyl group, producing 2-(4-hydroxyphenyl)-1,3-dithiane, a precursor for phenolic resins .
Applications in Organic Synthesis
As a Masked Carbonyl Equivalent
The compound serves as a stable surrogate for 4-methoxybenzaldehyde in multi-step syntheses. Deprotection via Hg(II)-mediated hydrolysis regenerates the aldehyde under mild conditions .
Building Block for Heterocycles
Reaction with Grignard reagents or organolithium compounds facilitates C–C bond formation. For instance, coupling with methylmagnesium bromide produces 2-(4-methoxyphenyl)-2-methyl-1,3-dithiane, a key intermediate in fragrance synthesis .
Comparison with Structural Analogues
Table 3: Key Differences from Related Compounds
| Compound | Structural Feature | Reactivity Profile |
|---|---|---|
| 2-Phenyl-1,3-dithiane | Phenyl substituent | Lower oxidation stability |
| 2-(4-Nitrophenyl)-1,3-dithiane | Electron-withdrawing NO | Enhanced electrophilicity |
| 2-Methyl-1,3-dithiane | Alkyl substituent | Limited conjugation effects |
The para-methoxy group in 2-(4-Methoxyphenyl)-1,3-dithiane uniquely balances electron donation and steric effects, enabling diverse reactivity unmatched by analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume